![molecular formula C15H12N6O5 B13797938 Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) is a chemical compound with the molecular formula C15H12N6O5 and a molecular weight of 356.29298 g/mol. It is also known by its IUPAC name, 1,3-bis[(E)-(2-nitrophenyl)methylideneamino]urea. This compound is characterized by its unique structure, which includes two nitrophenyl groups attached to a carbonic dihydrazide core.
准备方法
The synthesis of Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) involves the reaction of carbonic dihydrazide with 2-nitrobenzaldehyde under specific conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization from an appropriate solvent.
化学反应分析
Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: The compound has been studied for its potential biological activities, including antifungal, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It may be used in the synthesis of other complex organic molecules and as a precursor for the development of new materials.
作用机制
The mechanism of action of Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins involved in oxidative stress and inflammation .
相似化合物的比较
Similar compounds to Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) include other carbohydrazide derivatives such as:
Carbonic dihydrazide, bis[(2-hydroxyphenyl)methylene]: This compound has hydroxyl groups instead of nitro groups, which can significantly alter its chemical reactivity and biological activity.
Carbonic dihydrazide, bis[(2-chlorophenyl)methylene]: The presence of chlorine atoms can enhance its electrophilic substitution reactions and potentially increase its biological activity.
The uniqueness of Carbonic dihydrazide, bis[(2-nitrophenyl)methylene]-(9CI) lies in its nitrophenyl groups, which impart distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C15H12N6O5 |
|---|---|
分子量 |
356.29 g/mol |
IUPAC 名称 |
1,3-bis[(E)-(2-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H12N6O5/c22-15(18-16-9-11-5-1-3-7-13(11)20(23)24)19-17-10-12-6-2-4-8-14(12)21(25)26/h1-10H,(H2,18,19,22)/b16-9+,17-10+ |
InChI 键 |
XALPGYJENPARFS-CZCYGEDCSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


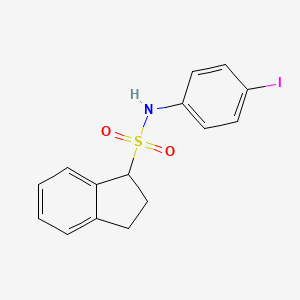
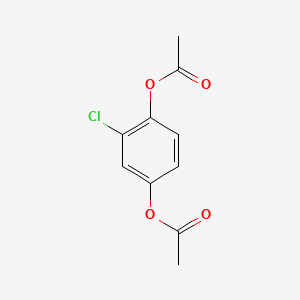
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
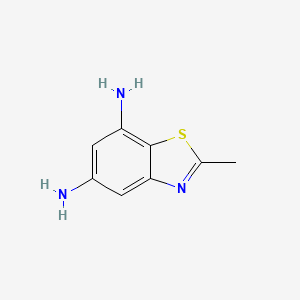
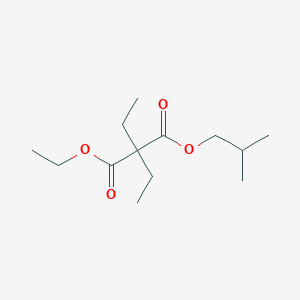

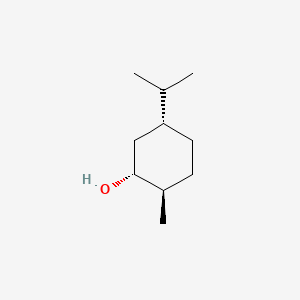


![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)



